molecular formula C10H11N5O B1384320 1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide CAS No. 1255791-11-7

1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide

Cat. No. B1384320
M. Wt: 217.23 g/mol
InChI Key: RKTJREFXTKAGMC-UHFFFAOYSA-N
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Description

“1-benzyl-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide” is a compound that has been incorporated into various bioactive molecules . It has been used in the synthesis of indolin-2-one derivatives, which were designed as acetylcholine esterase (AChE) inhibitors .


Synthesis Analysis

The compound has been synthesized as part of a series of indolin-2-one derivatives . These compounds were initially designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor .

Scientific Research Applications

Catalytic Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: 1,2,3-triazoles are a functional heterocyclic core that has been at the center of modern organic chemistry since the beginning of click chemistry . They are used in countless molecules useful in medicine and photochemistry .
  • Methods of Application: The main developments in this field have been based on the preparation of diverse compounds with an eye on the regioselectivity, in terms of 1,4-, 1,5- and 1,4,5-polysubstituted compounds . For example, Sharpless and collaborators established a new paradigm developing the first examples of clickable reactions that allowed to obtain 1,4-disubstituted species via a copper-assisted cycloaddition reaction (CuAAC) .
  • Results or Outcomes: This approach has led to significant progress in the synthesis of 1,2,3-triazoles, with particular emphasis on the development of new catalytic and eco-compatible approaches .

Pharmacological Potentials

  • Scientific Field: Pharmacology
  • Application Summary: Triazoles, including 1,2,3-triazoles, show versatile biological activities due to their ability to bind in the biological system with a variety of enzymes and receptors . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
  • Methods of Application: The properties of triazoles are related to the possibility to insert functionalizing agents directly bonded to the heterocycle, using the so-known click chemistry approaches .
  • Results or Outcomes: The commercially available triazole-containing drugs include fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .

Antimicrobial and Antifungal Activities

  • Scientific Field: Pharmacology
  • Application Summary: 1,2,3-triazoles have shown to possess antimicrobial and antifungal activities . They are used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
  • Methods of Application: The properties of triazoles are related to the possibility to insert functionalizing agents directly bonded to the heterocycle, using the so-known click chemistry approaches .
  • Results or Outcomes: The commercially available triazole-containing drugs include fluconazole, voriconazole (antifungal) .

Materials Science

  • Scientific Field: Materials Science
  • Application Summary: 1,2,3-triazoles have found broad applications in materials science .
  • Methods of Application: The properties of triazoles are related to the possibility to insert functionalizing agents directly bonded to the heterocycle, using the so-known click chemistry approaches .
  • Results or Outcomes: This has led to the development of new materials with unique properties .

Ligand for Catalysis

  • Scientific Field: Catalysis
  • Application Summary: “1-benzyl-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide” is a polytriazolylamine ligand which stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
  • Methods of Application: This compound is used as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry .
  • Results or Outcomes: This has led to the development of more efficient and selective catalytic processes .

Antiviral Activities

  • Scientific Field: Pharmacology
  • Application Summary: 1,2,3-triazoles have shown to possess antiviral activities . They are used in the development of new classes of antiviral agents .
  • Methods of Application: The properties of triazoles are related to the possibility to insert functionalizing agents directly bonded to the heterocycle, using the so-known click chemistry approaches .
  • Results or Outcomes: The commercially available triazole-containing drugs include fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .

Supramolecular Chemistry

  • Scientific Field: Supramolecular Chemistry
  • Application Summary: 1,2,3-triazoles have found broad applications in supramolecular chemistry .
  • Methods of Application: The properties of triazoles are related to the possibility to insert functionalizing agents directly bonded to the heterocycle, using the so-known click chemistry approaches .
  • Results or Outcomes: This has led to the development of new materials with unique properties .

properties

IUPAC Name

1-benzyl-N'-hydroxytriazole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c11-10(13-16)9-7-15(14-12-9)6-8-4-2-1-3-5-8/h1-5,7,16H,6H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTJREFXTKAGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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